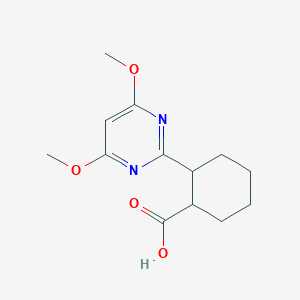

2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4,6-dimethoxypyrimidin-2-yl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-18-10-7-11(19-2)15-12(14-10)8-5-3-4-6-9(8)13(16)17/h7-9H,3-6H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLOSRQFUNFUGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)C2CCCCC2C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375573 | |

| Record name | 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633320-99-7 | |

| Record name | 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid, a molecule of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics. By analyzing the distinct functional groups and structural motifs, we present a detailed interpretation of the predicted ¹H NMR, ¹³C NMR, IR, and MS data. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of such spectra, intended to serve as a practical resource for researchers. The synthesis of predictive data with robust experimental methodology aims to empower scientists in the identification, characterization, and quality control of this and structurally related compounds.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine core, a cyclohexyl ring, and a carboxylic acid functionality. This unique combination of a hydrogen-bond donor and acceptor, a lipophilic aliphatic ring, and a polar carboxylic acid group suggests its potential for diverse biological activities. Rigorous structural elucidation is a cornerstone of chemical research and drug development, for which spectroscopic techniques are indispensable. This guide provides a predictive yet scientifically grounded analysis of the key spectroscopic signatures of the title compound.

The insights herein are derived from the well-established spectroscopic behaviors of its constituent fragments, including cyclohexanecarboxylic acid and 4,6-dimethoxypyrimidine derivatives. By dissecting the molecule into these components, we can anticipate the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns that collectively form its unique spectroscopic fingerprint. This document is structured to provide not only the predicted data but also the underlying scientific rationale and the practical steps for experimental verification.

Molecular Structure and Predicted Spectroscopic Profile

A foundational step in spectroscopic analysis is a thorough understanding of the molecule's structure. The atom numbering scheme presented below will be used for the assignment of NMR signals.

Figure 1: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are based on the analysis of structurally similar compounds and established chemical shift principles.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the pyrimidine, methoxy, and cyclohexyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | Singlet (broad) | 1H | COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and may exchange with trace water in the solvent. |

| ~5.8 | Singlet | 1H | H-5 | The proton on the pyrimidine ring is in an electron-rich environment due to the two methoxy groups, leading to an upfield shift compared to unsubstituted pyrimidine. |

| ~3.9 | Singlet | 6H | 2 x -OCH₃ | The two methoxy groups are chemically equivalent and appear as a sharp singlet. |

| ~3.0 | Multiplet | 1H | H-2' | This proton is alpha to both the pyrimidine ring and the carboxylic acid, leading to significant deshielding. |

| ~2.4 | Multiplet | 1H | H-1' | This proton is alpha to the carboxylic acid group and will be deshielded. |

| 1.2 - 2.0 | Multiplets | 8H | Cyclohexyl -CH₂- | The remaining methylene protons of the cyclohexyl ring will appear as a complex series of overlapping multiplets. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~178 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~172 | C-4, C-6 | The carbons of the pyrimidine ring attached to the methoxy groups are significantly deshielded. |

| ~165 | C-2 | The carbon of the pyrimidine ring attached to the cyclohexyl group. |

| ~85 | C-5 | The carbon of the pyrimidine ring bearing a proton will be shifted upfield relative to the other pyrimidine carbons. |

| ~54 | -OCH₃ | The carbons of the methoxy groups. |

| ~45 | C-1' | The carbon bearing the carboxylic acid group. |

| ~40 | C-2' | The carbon attached to the pyrimidine ring. |

| 25 - 35 | Cyclohexyl -CH₂- | The remaining four methylene carbons of the cyclohexyl ring. |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR spectra of small molecules like this compound.[1]

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and should be based on the solubility of the analyte.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a 30-45° pulse angle to ensure adequate signal intensity without saturating the spins.

-

Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons between scans.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

Use a 30° pulse angle.

-

A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Perform a baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500-3300 | Broad | O-H stretch | Carboxylic acid |

| 2930, 2850 | Medium-Strong | C-H stretch | Cyclohexyl |

| ~1700 | Strong | C=O stretch | Carboxylic acid |

| 1580, 1470 | Medium-Strong | C=N, C=C stretch | Pyrimidine ring |

| ~1250, ~1050 | Strong | C-O stretch | Methoxy groups |

Experimental Protocol for FT-IR Data Acquisition

A common and straightforward method for analyzing solid samples is using an Attenuated Total Reflectance (ATR) accessory.[2]

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.

-

Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

-

Background Spectrum Acquisition:

-

With the clean ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. A typical measurement involves co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Perform a baseline correction if necessary.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

Predicted Mass Spectrum Data

For this compound (C₁₃H₁₈N₂O₄), the predicted mass spectrometric data using electrospray ionization (ESI) is as follows:

| m/z (mass-to-charge ratio) | Ion | Interpretation |

| 267.1345 | [M+H]⁺ | Molecular ion plus a proton (positive ion mode) |

| 265.1188 | [M-H]⁻ | Molecular ion minus a proton (negative ion mode) |

| 221 | [M-COOH]⁺ | Loss of the carboxylic acid group |

| 139 | [Dimethoxypyrimidine]⁺ | Fragmentation leading to the dimethoxypyrimidine cation |

Experimental Protocol for ESI-MS Data Acquisition

Electrospray ionization is a soft ionization technique well-suited for polar molecules like the target compound.[3][4]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.[4]

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote the formation of [M+H]⁺ or [M-H]⁻ ions, respectively.[3]

-

-

Instrument Setup:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Optimize the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to maximize the signal intensity and stability.

-

-

Data Acquisition:

-

Acquire the mass spectrum in either positive or negative ion mode, or both.

-

Scan a mass range that encompasses the expected molecular weight of the compound (e.g., m/z 50-500).

-

For accurate mass measurements, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) and perform an internal or external calibration.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

Analyze the fragmentation pattern to gain structural information.

-

If high-resolution data is acquired, calculate the elemental composition of the molecular ion and key fragments.

-

Integrated Spectroscopic Workflow

The comprehensive characterization of a novel compound relies on the synergistic use of multiple spectroscopic techniques. The following workflow illustrates a logical sequence for such an analysis.

Figure 2: A typical experimental workflow for the spectroscopic characterization of a novel organic compound.

Conclusion

This technical guide has presented a detailed, albeit predictive, spectroscopic analysis of this compound. By systematically evaluating the contributions of its structural components, we have forecasted the key features of its ¹H NMR, ¹³C NMR, IR, and mass spectra. The inclusion of standardized experimental protocols provides a practical framework for researchers to acquire and validate this data. It is our assertion that this guide will serve as a valuable resource for scientists engaged in the synthesis, identification, and application of this and related chemical entities, thereby facilitating advancements in medicinal chemistry and drug discovery.

References

- Acquiring 1H and 13C Spectra. (2018). In Modern NMR Techniques for Synthetic Chemistry.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031342). Retrieved from [Link]

- Sample preparation for FT-IR. (n.d.). Retrieved from a university chemistry department's online resources.

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Cyclohexanecarboxylic Acid at BMRB. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Introduction to Fourier Transform Infrared Spectrometry. (n.d.).

- 13-C NMR Protocol for Beginners. (n.d.). Retrieved from a university's chemistry department resources.

- 13-C NMR Protocol for beginners AV-400. (n.d.). Retrieved from a university's chemistry department resources.

- 1H NMR Protocol for Beginners DRX-400. (n.d.). Retrieved from a university's chemistry department resources.

- 13C NMR. (n.d.).

- FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025).

- A User Guide to Modern NMR Experiments. (n.d.).

- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). Organic Geochemistry.

- Beaudry Group Routine 1H NMR Guidelines. (n.d.).

- Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. (1986). Proceedings of the Indian Academy of Sciences - Chemical Sciences.

- IR Spectroscopy and FTIR Spectroscopy: How an FTIR Spectrometer Works and FTIR Analysis. (2024). Technology Networks.

-

NIST WebBook. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclohexane-carboxylic Acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclohexane-carboxylic Acid - Optional[Near IR] - Spectrum. Retrieved from [Link]

- Step-by-step procedure for NMR data acquisition. (n.d.).

- Basic Practical NMR Concepts. (n.d.).

- Electrospray Ionization (ESI) Instructions. (n.d.).

- Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Deriv

-

PubChem. (n.d.). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. Retrieved from [Link]

- Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.).

- Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). Retrieved from a university's chemistry department resources.

- Predicting a 1H-NMR Spectrum From The Structure. (2020). Chemistry LibreTexts.

- Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (n.d.).

- Mass Spectrometry: Fragmentation. (n.d.).

-

NIST WebBook. (n.d.). Cyclohexanecarboxylic acid, methyl ester. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclohexane-carboxylic Acid - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

- Mass Spectrometry - Fragmentation P

- Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (n.d.). The Clinical Biochemist Reviews.

-

PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. Retrieved from [Link]

- The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.).

- Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready.

-

PROSPRE - 1H NMR Predictor. (n.d.). Retrieved from [Link]

- The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Europe.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). Organometallics.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Organic Process Research & Development.

- Spectroscopy of Carboxylic Acid Deriv

- GCMS Section 6.12. (n.d.). Retrieved from Whitman College Chemistry Department.

-

CASPER - Predict NMR Chemical Shifts. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Introduction: The Pyrimidine Scaffold and the Rise of Dimethoxy Derivatives

An In-Depth Technical Guide to the Biological Activity of Dimethoxypyrimidine Compounds

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of essential biomolecules like the nucleobases cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biocompatibility has made the pyrimidine scaffold a privileged structure in drug discovery, leading to the development of a wide array of therapeutic agents, including anticancer (5-fluorouracil), antibacterial (Trimethoprim), and antiviral (Zidovudine) drugs.[2][3][4]

Among the vast library of pyrimidine derivatives, those bearing dimethoxy substituents have emerged as a particularly compelling class of compounds. The strategic placement of methoxy groups (–OCH₃) on the pyrimidine core or its associated phenyl rings can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity. These modifications, in turn, modulate the compound's interaction with biological targets, often enhancing its potency and selectivity. This guide provides a comprehensive technical overview of the multifaceted biological activities of dimethoxypyrimidine compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential, grounded in mechanistic insights and validated experimental protocols.

Part 1: Anticancer Activity of Dimethoxypyrimidine Compounds

The proliferation of cancer cells is driven by dysregulated cellular processes, including uncontrolled cell division and the evasion of programmed cell death (apoptosis).[5] Dimethoxypyrimidine derivatives have shown significant promise as antineoplastic agents by disrupting these fundamental cancer hallmarks through various mechanisms.

Mechanisms of Antineoplastic Action

Research has revealed that dimethoxypyrimidine compounds exert their anticancer effects by engaging multiple molecular targets.[6]

-

Inhibition of Topoisomerase IIα: Topoisomerase IIα is a vital enzyme that manages DNA topology during replication and transcription. Its inhibition leads to the accumulation of DNA double-strand breaks, which, if left unrepaired, trigger apoptosis.[7][8] Certain pyrimidine derivatives have been shown to function as Topo IIα inhibitors, representing a key mechanism for their cytotoxicity in rapidly dividing cancer cells.[9]

-

Kinase Inhibition: Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. The aberrant activity of kinases like PIM-1 and Epidermal Growth Factor Receptor (EGFR) is a common feature in many cancers.[10][11] Specific dimethoxypyrimidine structures have been designed as potent inhibitors of these kinases, effectively blocking the downstream signals that drive tumor growth.[10]

-

Induction of Apoptosis: A primary goal of many cancer therapies is to reactivate the apoptotic machinery within tumor cells.[5][12] Dimethoxypyrimidine compounds have been observed to induce apoptosis, characterized by cell shrinkage, chromatin condensation, and the activation of caspase cascades. This can be a consequence of DNA damage, kinase inhibition, or direct modulation of apoptotic regulatory proteins like those in the Bcl-2 family.[7][12]

Signaling Pathway: Induction of Apoptosis

The following diagram illustrates a simplified pathway for the induction of apoptosis, highlighting potential intervention points for dimethoxypyrimidine compounds.

Caption: Simplified apoptotic pathway initiated by dimethoxypyrimidine compounds.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.[10]

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the dimethoxypyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 or 72 hours.

-

MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Data Summary: Anticancer Activity

The following table summarizes the cytotoxic activity of representative pyrimidine derivatives against various human cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thieno[2,3-d]pyrimidine-Thione (Cmpd 14) | MCF-7 (Breast) | 22.12 | [13] |

| Thieno[2,3-d]pyrimidine-Thione (Cmpd 13) | MCF-7 (Breast) | 22.52 | [13] |

| Aminopyrimidine (Cmpd 2a) | U87 (Glioblastoma) | 5 | [14] |

| Aminopyrimidine (Cmpd 2a) | MDA-MB-231 (Breast) | 8 | [14] |

| Aminopyrimidine (Cmpd 2a) | CAL27 (Oral Squamous) | 6 | [14] |

Part 2: Antimicrobial Activity of Dimethoxypyrimidine Compounds

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with antibacterial and antifungal properties.[15] Dihydropyrimidine derivatives, including those with dimethoxy substitutions, have demonstrated promising activity against a range of pathogenic microorganisms.[16][17][18]

Spectrum of Antimicrobial Action

Studies have shown that these compounds possess broad-spectrum potential, exhibiting inhibitory effects against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[15][17][18] Some derivatives also show mild to moderate antifungal activity against species like Aspergillus niger and Candida albicans.[17][18]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

-

Inoculation: Add an equal volume of the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is identified as the lowest concentration of the compound in which no visible turbidity (growth) is observed.

Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Data Summary: Antibacterial Activity

The table below presents the MIC values for dihydropyrimidine derivatives against selected bacterial strains.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Substituted DHPM | Pseudomonas aeruginosa | 62.5 | [18] |

| Substituted DHPM | Staphylococcus aureus | 125 | [18] |

| Substituted DHPM | E. coli | 250 | [18] |

| DHPM Analogue | Enterococcus faecium | 0.16–80 | [15] |

Part 3: Anti-inflammatory Properties of Dimethoxypyrimidine Compounds

Chronic inflammation is an underlying factor in numerous diseases, including arthritis, cardiovascular disorders, and cancer.[19] Pyrimidine derivatives have been investigated as anti-inflammatory agents due to their ability to modulate key inflammatory pathways.[20]

Inhibition of Inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production and activity of crucial inflammatory mediators.[20]

-

Cyclooxygenase (COX) Enzymes: These enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (PGE₂), which are key mediators of pain and inflammation.[20] Some pyrimidine derivatives act as COX inhibitors.[21]

-

Pro-inflammatory Cytokines: Compounds have been shown to reduce the levels of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which orchestrate the inflammatory response.[19]

-

Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) contributes to inflammatory tissue damage. Several morpholinopyrimidine derivatives have been shown to inhibit NO production in macrophage cells.[22]

Signaling Pathway: NF-κB Regulation

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master transcription factor that controls the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[20] The inhibition of the NF-κB pathway is a prime target for anti-inflammatory drug development. Pyrimidine derivatives may exert their effects by preventing the degradation of IκBα, an inhibitor protein, which would otherwise allow NF-κB to translocate to the nucleus and activate gene transcription.

Caption: The NF-κB signaling pathway and a potential point of inhibition.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

The Griess assay is a common method for quantifying nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Step-by-Step Methodology:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of the dimethoxypyrimidine compounds for 1-2 hours.

-

Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) to induce iNOS expression and NO production. Incubate for 24 hours.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes in the dark.

-

Color Development: Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes in the dark. A pink/magenta color will develop.

-

Quantification: Measure the absorbance at 540 nm. Calculate the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

Conclusion and Future Directions

Dimethoxypyrimidine compounds represent a versatile and highly promising scaffold in modern drug discovery. The evidence clearly demonstrates their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationships established in numerous studies provide a rational basis for the design of next-generation derivatives with improved potency and selectivity.

While in vitro findings are robust, a systematic review of the field highlights the need for more extensive in vivo studies to validate the pharmacological potential and assess the safety profiles of these compounds.[23] Future research should focus on optimizing lead compounds, elucidating more detailed mechanisms of action, and exploring their efficacy in preclinical animal models of human diseases. The continued exploration of this chemical space is poised to deliver novel therapeutic agents to address unmet medical needs.

References

-

ResearchGate. (n.d.). Dihydropyrimidine derivatives demonstrating anticancer activity. Retrieved from [Link]

-

Indian Journal of Pharmaceutical and Biological Research. (n.d.). EVALUATIONS OF ANTIMICROBIAL ACTIVITY OF SOME PHARMACOLOGICAL IMPORTANT DIHYDROPYRIMIDINES COMPOUNDS*. Retrieved from [Link]

-

Rastogi, S. K., et al. (2024). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 15(3), 677-694. Retrieved from [Link]

-

Ghorab, M. M., & Alsaid, M. S. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Biomedical Research, 27(1). Retrieved from [Link]

-

Cirrincione, G., et al. (2022). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 27(19), 6685. Retrieved from [Link]

-

Encyclopedia.pub. (2021). Pyrimidine Derivatives as Anticancer Agents. Retrieved from [Link]

-

El-Hashemy, M. A., & El-Shazly, M. (2019). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 939-951. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]

-

Frontiers in Chemistry. (2024). Design and synthesis of new dihydropyrimidine/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition. Retrieved from [Link]

-

Paper Digest. (n.d.). Antimicrobial screening of dihydropyrimidine derivatives. Retrieved from [Link]

-

ChemRxiv. (2022). Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. Retrieved from [Link]

-

Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6147-6179. Retrieved from [Link]

-

Preprints.org. (2024). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Retrieved from [Link]

-

Kandefer-Szerszeń, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2038. Retrieved from [Link]

-

Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and Antimicrobial Evaluation of Some New Dihydropyrimidine Derivatives. Retrieved from [Link]

-

Kamal, K. M., et al. (2016). Anti-inflammatory effect of certain dimethoxy flavones. Natural Product Research, 30(3), 334-338. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. Retrieved from [Link]

-

Jara, M. C., et al. (2022). Dihydropyrimidinones Against Multiresistant Bacteria. Frontiers in Cellular and Infection Microbiology, 12, 824523. Retrieved from [Link]

-

Adhikari, A., et al. (2011). Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives. Arabian Journal of Chemistry, 4(3), 321-327. Retrieved from [Link]

-

da Silva, A. C. R. B., et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry, 143, 1206-1215. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Anti-Inflammatory Activity of Spiropyrimido[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

-

Liu, J. H., et al. (2012). Anti-inflammatory and immunosuppressive activities of 1,3-dicyclopentyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylic acid diethyl ester (ZL-5015). International Immunopharmacology, 12(4), 648-655. Retrieved from [Link]

-

Sahoo, B. M., et al. (2013). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Young Pharmacists, 5(4), 133-138. Retrieved from [Link]

-

Lee, S. C., & Kung, H. J. (2023). Molecular Target and Action Mechanism of Anti-Cancer Agents. International Journal of Molecular Sciences, 24(9), 8206. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanisms of action of different chemotherapeutic drugs. Retrieved from [Link]

-

Chan, K. M., et al. (2022). The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. Molecules, 27(2), 526. Retrieved from [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrimidine Derivatives as Anticancer Agents | Encyclopedia MDPI [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Molecular Target and Action Mechanism of Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. alliedacademies.org [alliedacademies.org]

- 14. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents [mdpi.com]

- 15. Frontiers | Dihydropyrimidinones Against Multiresistant Bacteria [frontiersin.org]

- 16. tcrjournals.com [tcrjournals.com]

- 17. Antimicrobial screening of dihydropyrimidine derivatives. [wisdomlib.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Design and synthesis of new dihydropyrimidine/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 21. Anti-inflammatory effect of certain dimethoxy flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical framework for understanding and determining the solubility of 2-(4,6-dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid. While specific experimental data for this compound is not widely published, this document outlines the theoretical principles, predictive analysis, and gold-standard experimental protocols necessary for researchers to characterize its solubility profile. We present a detailed methodology for the equilibrium shake-flask method, a self-validating system for generating reliable and reproducible solubility data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of the solubility characteristics of this and structurally related compounds.

Introduction: The Central Role of Solubility

This compound is a complex organic molecule featuring a blend of polar and nonpolar functionalities. Its structure, comprising a carboxylic acid group, a cyclohexane ring, and a dimethoxypyrimidine moiety, suggests a nuanced solubility profile that is highly dependent on the choice of solvent. Understanding this profile is paramount for a variety of applications:

-

Chemical Synthesis: Optimizing reaction conditions, controlling crystallization, and designing effective purification strategies.

-

Drug Formulation: Developing stable and bioavailable dosage forms, whether for oral, parenteral, or topical administration.

-

Preclinical Studies: Ensuring consistent and accurate dosing in in vitro and in vivo assays, as poor solubility can lead to unreliable results.[1][2]

This guide will provide the foundational knowledge and practical steps to systematically evaluate the solubility of this compound in a range of relevant organic solvents.

Theoretical Framework: The Science of Dissolution

The dissolution of a solid solute in a liquid solvent is governed by a complex interplay of intermolecular forces. The process can be understood through two primary thermodynamic considerations: the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[3] This is often summarized by the principle "like dissolves like."[3][4]

Key Molecular Features of this compound and Their Impact on Solubility:

-

Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen).[5] This feature will dominate its interactions in polar, protic solvents.

-

Cyclohexane Ring: A nonpolar, hydrophobic aliphatic ring. This portion of the molecule will contribute favorably to solubility in nonpolar organic solvents through van der Waals interactions.[4]

-

4,6-Dimethoxypyrimidine Ring: This heterocyclic system is moderately polar. The nitrogen atoms and methoxy groups can act as hydrogen bond acceptors.

The overall solubility will be a balance between these competing features. For instance, in a highly polar solvent like methanol, the carboxylic acid group will be the primary driver of solubility. Conversely, in a nonpolar solvent like toluene, the cyclohexane ring will play a more significant role.

Predictive Solubility Analysis

Based on the structural components, we can predict the likely solubility of this compound across different classes of organic solvents. This qualitative assessment is crucial for guiding experimental design.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with the solvent's hydroxyl groups. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to High | The solvent's dipole can interact with the polar groups of the solute. The lack of a donor hydrogen on the solvent may limit solubility compared to protic solvents. |

| Moderate Polarity | Dichloromethane (DCM), Ethyl Acetate | Moderate | These solvents offer a balance, capable of interacting with both the polar and nonpolar regions of the molecule. |

| Nonpolar | Toluene, Hexanes | Low to Very Low | The large, nonpolar portions of the solvent cannot effectively solvate the highly polar carboxylic acid group, making dissolution energetically unfavorable.[4][6][7] |

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The most reliable method for determining the true equilibrium solubility of a compound is the shake-flask method.[8][9] This technique involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium.[10][11] The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute.

Diagram of the Shake-Flask Experimental Workflow

Sources

- 1. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

Chemical properties of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Strategy of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid

Foreword

This document provides a comprehensive technical overview of this compound, a specialized heterocyclic compound. As direct experimental data for this specific molecule is not extensively available in public literature, this guide adopts the perspective of a senior application scientist, leveraging established principles of physical organic chemistry and data from structurally analogous compounds to construct a predictive but scientifically rigorous profile. The insights herein are intended to guide researchers, synthetic chemists, and drug development professionals in the synthesis, characterization, and potential application of this molecule.

Molecular Structure and Core Physicochemical Predictions

The foundational step in understanding any molecule is a thorough analysis of its structure. The title compound integrates a saturated cyclohexane ring with an electron-rich dimethoxypyrimidine heterocycle, creating a molecule with distinct stereochemical and electronic features.

Predicted Structural and Electronic Properties

The molecule's structure is characterized by a flexible cyclohexane ring attached at the 2-position to a planar, aromatic 4,6-dimethoxypyrimidine ring. The carboxylic acid group introduces a site for hydrogen bonding and potential salt formation.

Diagram 1: Annotated Molecular Structure

A predictive structural diagram of the title compound.

Predicted Physicochemical Data

The following table summarizes the predicted properties based on the analysis of its constituent functional groups and data from similar chemical structures.

| Property | Predicted Value/Range | Rationale & Expert Insights |

| Molecular Formula | C₁₃H₁₈N₂O₄ | Derived from structural components. |

| Molecular Weight | ~266.29 g/mol | Calculated from the molecular formula. |

| Melting Point | 140-180 °C | The presence of both a rigid aromatic system and a carboxylic acid capable of strong hydrogen bonding suggests a crystalline solid with a relatively high melting point. The exact value is highly dependent on crystalline packing. |

| pKa | 4.0 - 5.0 | The carboxylic acid proton is the most acidic site. This value is typical for aliphatic carboxylic acids and is not expected to be significantly perturbed by the pyrimidine ring. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Poorly soluble in non-polar solvents (e.g., Hexane). Limited solubility in water, but increases significantly in basic aqueous solutions (pH > 6) due to deprotonation to the carboxylate salt. | The dual polarity—a non-polar cyclohexane and a polar heterocyclic system—governs its solubility profile. |

| LogP | 1.5 - 2.5 | This estimated lipophilicity reflects a balance between the hydrophobic hydrocarbon core and the polar functional groups. |

Proposed Synthetic Strategy: A Logic-Driven Approach

A robust synthesis is critical for obtaining high-purity material for research and development. The most logical disconnection approach involves forming the C-C bond between the cyclohexane and pyrimidine rings. A plausible and field-proven method for this is the Pinner reaction or a related condensation strategy.

Retrosynthetic Analysis

The key bond for disconnection is between the cyclohexane C2 and the pyrimidine C2. This leads to two key synthons: a cyclohexane precursor bearing a reactive nitrile or related group, and a dimethoxy-substituted pyrimidine precursor.

Diagram 2: Retrosynthetic Disconnection

A high-level retrosynthetic pathway for the target molecule.

Proposed Experimental Protocol

This protocol outlines a multi-step synthesis designed for high yield and purity.

Step 1: Synthesis of 4,6-Dimethoxy-2-methylpyrimidine

-

Reaction Setup: To a stirred solution of sodium methoxide (2.2 eq) in dry methanol, add malononitrile (1.0 eq) and acetamidine hydrochloride (1.0 eq).

-

Reflux: Heat the mixture to reflux for 12-18 hours under an inert atmosphere (e.g., Argon). The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Expert Insight: The use of a strong base like sodium methoxide is crucial for the deprotonation of malononitrile, initiating the condensation cascade. An inert atmosphere prevents side reactions.

-

-

Workup: Cool the reaction to room temperature, neutralize with glacial acetic acid, and concentrate under reduced pressure. The resulting residue is then partitioned between ethyl acetate and water.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Step 2: Functionalization of the Cyclohexane Precursor

This step would involve preparing a suitable cyclohexane derivative, for example, 2-oxocyclohexanecarboxylic acid, which can then be coupled.

Step 3: Condensation and Final Hydrolysis

-

Condensation: The activated pyrimidine from Step 1 is condensed with the functionalized cyclohexane from Step 2 under appropriate basic or acidic conditions. The choice of catalyst is critical and would require experimental optimization.

-

Hydrolysis: The resulting ester or nitrile intermediate is hydrolyzed to the final carboxylic acid product, typically using aqueous NaOH or HCl followed by neutralization.

-

Trustworthiness: This final hydrolysis step must be carefully controlled to avoid any potential degradation of the pyrimidine ring. Monitoring pH and temperature is essential for a self-validating and reproducible protocol.

-

Spectroscopic Characterization: A Predictive Guide

Confirmation of the molecular structure is unequivocally achieved through a combination of spectroscopic techniques. The following are predicted key signals.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

| ¹H NMR | 1.2 - 2.5 | Multiplets | ~10H | Cyclohexane ring protons (CH, CH₂). The broad range is due to complex diastereotopic relationships and axial/equatorial environments. |

| ~3.9 | Singlet | 6H | Two equivalent methoxy groups (-OCH₃) on the pyrimidine ring. The singlet indicates free rotation. | |

| ~5.8 | Singlet | 1H | C5-H of the pyrimidine ring. This proton is typically shielded and appears as a sharp singlet. | |

| ~12.0 | Broad Singlet | 1H | Carboxylic acid proton (-COOH). This signal is often broad and its position is concentration-dependent. It will exchange with D₂O. | |

| ¹³C NMR | 25 - 45 | Multiple signals | - | Cyclohexane ring carbons. |

| ~55 | Single signal | - | Methoxy group carbons (-OCH₃). | |

| ~85 | Single signal | - | C5 of the pyrimidine ring. | |

| ~165 | Single signal | - | C2 of the pyrimidine ring (quaternary). | |

| ~170 | Single signal | - | C4/C6 of the pyrimidine ring (quaternary). | |

| ~175 | Single signal | - | Carboxylic acid carbonyl carbon (-COOH). |

Other Key Spectroscopic Data

-

Infrared (IR) Spectroscopy: Expect a broad absorption band around 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid. A sharp, strong peak will appear around 1700 cm⁻¹ corresponding to the C=O stretch of the carbonyl group. Key C-O and C-N stretches from the pyrimidine ring will appear in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): In ESI-MS (positive mode), the primary ion observed would be the protonated molecule [M+H]⁺. In negative mode, the deprotonated molecule [M-H]⁻ would be dominant. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Potential Applications and Future Directions

Derivatives of pyrimidine are widely utilized in agrochemicals and pharmaceuticals due to their ability to act as bioisosteres and engage in specific biological interactions.

-

Agrochemicals: Many commercial herbicides, such as the sulfonylureas, contain a pyrimidine core. The title compound could serve as a key intermediate for novel herbicides targeting amino acid synthesis in plants.

-

Pharmaceuticals: The pyrimidine scaffold is present in numerous drugs. The carboxylic acid functionality provides a handle for forming amides, esters, or for salt formation to modulate pharmacokinetic properties. This molecule could be a building block in the development of kinase inhibitors or other therapeutic agents.

Future research should focus on the stereoselective synthesis of this compound, as the C2 of the cyclohexane is a chiral center. The biological activity of the individual enantiomers could differ significantly.

Conclusion

While this compound is not a widely cataloged compound, a robust understanding of its properties and behavior can be extrapolated from fundamental chemical principles. This guide provides a predictive framework for its synthesis, characterization, and potential utility. The methodologies and data presented herein are designed to be self-validating and grounded in established chemical logic, offering a solid foundation for researchers initiating work with this or structurally related molecules.

References

Due to the specific and likely novel nature of the target compound, direct references are not available. The principles and protocols described are based on established, textbook-level organic chemistry knowledge and widely practiced synthetic methodologies for heterocyclic compounds, which are not individually cited.

Discovery and history of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid

An In-Depth Technical Guide to the Synthesis and Postulated History of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide delineates the postulated discovery, historical context, and synthetic pathways for this compound, a molecule of interest at the intersection of heterocyclic and alicyclic chemistry. While direct historical accounts of this specific molecule are not prevalent in public-domain literature, this document constructs a scientifically grounded narrative based on the well-established development of related pyrimidine and cyclohexanecarboxylic acid derivatives. The guide provides detailed, step-by-step synthetic protocols, explains the causal reasoning behind experimental choices, and visualizes key processes to offer a comprehensive resource for researchers in medicinal and agricultural chemistry.

Introduction: A Convergence of Privileged Scaffolds

The molecular architecture of this compound merges two independently significant pharmacophores: the 4,6-dimethoxypyrimidine moiety and the cyclohexanecarboxylic acid scaffold. The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The 4,6-dimethoxypyrimidine substitution pattern is particularly noteworthy in the agrochemical industry, where it is a key feature of many sulfonylurea and pyrimidinylbenzoate herbicides[3].

Concurrently, the cyclohexanecarboxylic acid framework is a common structural motif in both natural products and synthetic drugs[4]. Its conformational flexibility and lipophilic nature make it a valuable component for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules[5][6]. The convergence of these two scaffolds in the target molecule suggests a rich potential for novel biological activity, warranting a thorough exploration of its synthetic accessibility and putative history.

Postulated Historical Context and Discovery

The conceptualization of this compound likely emerged from the systematic exploration of pyrimidine derivatives in the latter half of the 20th century. The foundational work on pyrimidine synthesis by pioneers like Pinner in the 1880s laid the groundwork for the extensive investigation of this heterocycle[7].

The discovery of the herbicidal activity of sulfonylureas, which often feature a dimethoxypyrimidine ring, in the 1970s and 1980s marked a significant turning point. This would have spurred research into other pyrimidine-containing compounds as potential agrochemicals[3]. It is plausible that during this period of intensive research and development, chemists would have explored the introduction of various aliphatic and alicyclic side chains to the pyrimidine core to modulate its biological activity and physical properties.

The synthesis of a cyclohexyl-substituted pyrimidine would have been a logical step in this exploratory phase. The rationale would be to investigate how the introduction of a bulky, lipophilic cyclohexyl group would affect the molecule's interaction with its biological target and its environmental fate.

Synthetic Strategies and Methodologies

The synthesis of this compound can be logically approached through a convergent synthesis, preparing the pyrimidine and cyclohexyl fragments separately before their strategic coupling.

Synthesis of the Pyrimidine Precursor: 2-Substituted-4,6-dimethoxypyrimidine

A common and efficient method for the synthesis of 2-substituted-4,6-dimethoxypyrimidines involves the condensation of malonates with a suitable amidine, followed by methylation. However, for the purpose of coupling with the cyclohexyl moiety, a more practical precursor is a pyrimidine with a leaving group at the 2-position, such as a sulfone or a halogen. A well-established route starts with 4,6-dihydroxypyrimidine.

Experimental Protocol: Synthesis of 2-Methylsulfonyl-4,6-dimethoxypyrimidine

-

Chlorination of 4,6-dihydroxypyrimidine: 4,6-dihydroxypyrimidine is treated with phosphorus oxychloride (POCl₃) to yield 2,4,6-trichloropyrimidine.

-

Methoxylation: The resulting 2,4,6-trichloropyrimidine is then reacted with sodium methoxide in methanol. The greater reactivity of the chlorine atoms at the 4 and 6 positions leads to the selective formation of 2-chloro-4,6-dimethoxypyrimidine.

-

Thiolation: The remaining chlorine at the 2-position is displaced by reaction with sodium thiomethoxide to give 2-(methylthio)-4,6-dimethoxypyrimidine.

-

Oxidation: The methylthio group is then oxidized to the corresponding methylsulfonyl group using an oxidizing agent such as potassium peroxymonosulfate (Oxone®) or meta-chloroperoxybenzoic acid (m-CPBA) to yield the highly reactive 2-methylsulfonyl-4,6-dimethoxypyrimidine, an excellent electrophile for the subsequent coupling reaction[3].

Synthesis of the Cyclohexyl Precursor

The cyclohexanecarboxylic acid moiety can be prepared with a nucleophilic handle to facilitate its attachment to the pyrimidine ring. A plausible approach involves the generation of a carbanion from a cyclohexanecarboxylate ester.

Experimental Protocol: Generation of the Cyclohexyl Nucleophile

-

Esterification: Cyclohexanecarboxylic acid is first converted to its methyl or ethyl ester to protect the carboxylic acid and enhance the acidity of the α-proton.

-

Deprotonation: The resulting cyclohexanecarboxylate ester is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to generate the corresponding enolate, which serves as the nucleophile.

Convergent Synthesis: Coupling and Final Product Formation

The final step involves the nucleophilic substitution reaction between the pyrimidine electrophile and the cyclohexyl nucleophile.

Experimental Protocol: Synthesis of this compound

-

Coupling Reaction: The freshly prepared cyclohexanecarboxylate enolate is added to a solution of 2-methylsulfonyl-4,6-dimethoxypyrimidine in an aprotic solvent like tetrahydrofuran (THF) at low temperature. The reaction mixture is allowed to slowly warm to room temperature to drive the substitution reaction to completion, yielding the ester of the target compound.

-

Saponification: The resulting ester is then hydrolyzed using a base such as sodium hydroxide or potassium hydroxide in a mixture of water and an organic solvent (e.g., methanol or ethanol) to yield the sodium or potassium salt of this compound[8].

-

Acidification: The reaction mixture is then carefully acidified with a mineral acid (e.g., HCl) to precipitate the final product, this compound, which can then be purified by recrystallization or chromatography.

Visualization of the Synthetic Pathway

Caption: Proposed convergent synthesis pathway for this compound.

Potential Applications and Future Directions

Given the structural motifs present in this compound, its potential applications can be extrapolated from related compounds.

-

Agrochemicals: The presence of the 4,6-dimethoxypyrimidine group suggests a strong possibility of herbicidal activity, potentially through the inhibition of acetolactate synthase (ALS), a common target for sulfonylurea herbicides[3]. The cyclohexyl group could influence the compound's uptake, translocation, and spectrum of weed control.

-

Medicinal Chemistry: Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities[1]. The target molecule could be investigated for its potential as an anticancer, anti-inflammatory, or antimicrobial agent. The cyclohexanecarboxylic acid moiety could be crucial for its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, related cyclohexanecarboxylic acid derivatives have been explored as VLA-4 antagonists[5].

Future research should focus on the actual synthesis and biological evaluation of this compound to validate these hypotheses. Structure-activity relationship (SAR) studies, involving modifications of both the pyrimidine and cyclohexyl rings, would be essential to optimize its biological activity and selectivity.

Conclusion

While the specific discovery and history of this compound are not explicitly documented, a plausible narrative can be constructed based on the rich history of its constituent chemical scaffolds. The synthetic route presented in this guide is based on well-established and reliable chemical transformations, providing a practical blueprint for its preparation. The potential applications in both agriculture and medicine make this molecule an intriguing target for future research and development. This guide serves as a foundational resource for scientists interested in exploring the synthesis and biological potential of this and related compounds.

References

- Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)

- EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google P

- Discovery of 2',6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor. (URL: )

- cas 2097133-31-6|| where to buy Cyclohexanecarboxylic acid, 4-(4-chloro-6-methyl-2-pyrimidinyl) - Chemenu. (URL: )

- The Ascendancy of Pyridopyrimidines: A Technical Guide to Their Discovery, History, and Therapeutic Evolution - Benchchem. (URL: )

- WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds - Google P

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL: )

- US9260459B2 - 4,6-hexadecadiene-2,4-dicarboxylic acid derivative - Google P

- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI. (URL: )

- AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, RAINFASTNESS AND UPTAKE PROPERTIES - European Patent Office - EP 3994989 A1 - Googleapis.com. (URL: )

- (PDF)

- Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist - PubMed. (URL: )

- Pyrimidine - Wikipedia. (URL: )

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC - NIH. (URL: )

- DE69706604D1 - Epimerization of 2- or 4-substituted cyclohexane carboxylic acids - Google P

- Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (URL: )

- US4348410A - Cyclohexane carboxylic acid derivatives - Google P

- US8946235B2 - 2-(2,4,5-substituted-anilino)

- 5,6-Dihydroxyindole-2-carboxylic acid is incorporated in mammalian melanin - PMC - NIH. (URL: )

- 4,6-Dimethoxy-2-pyrimidinyl urea | C7H10N4O3 | CID 9837373 - PubChem. (URL: )

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cas 2097133-31-6|| where to buy Cyclohexanecarboxylic acid, 4-(4-chloro-6-methyl-2-pyrimidinyl)-1-methoxy-, methyl ester [chemenu.com]

- 5. Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US4348410A - Cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]

- 7. Pyrimidine - Wikipedia [en.wikipedia.org]

- 8. Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate – Oriental Journal of Chemistry [orientjchem.org]

Role of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid in Imazamox synthesis

Abstract: This technical guide provides a comprehensive overview of the established industrial synthesis of Imazamox, a broad-spectrum imidazolinone herbicide. The synthesis is a multi-step process centered on the strategic condensation of a substituted pyridine dicarboxylic acid derivative with a chiral amino amide, culminating in the formation of the characteristic imidazolinone ring structure. This document will elucidate the key chemical transformations, reaction mechanisms, and process considerations vital for researchers, chemists, and professionals in the agrochemical development sector. It is important to note that the compound 2-(4,6-dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid is not a recognized intermediate or precursor in the established synthetic pathways of Imazamox. This guide will focus exclusively on the scientifically validated and industrially practiced synthesis of Imazamox.

Introduction to Imazamox and its Synthesis Strategy

Imazamox, with the IUPAC name (±)-2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-(methoxymethyl)-3-pyridinecarboxylic acid, is a potent herbicide belonging to the imidazolinone family.[1][2] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[3][4] This specific mode of action provides excellent herbicidal efficacy against a wide range of weeds.

The industrial synthesis of Imazamox is a convergent process, meaning that two key molecular fragments are synthesized separately and then brought together in a crucial coupling step to form the final structure. The core of the Imazamox molecule consists of a pyridine ring and an imidazolinone ring. The synthetic strategy, therefore, revolves around the formation of this fused heterocyclic system from two primary building blocks:

-

A substituted pyridine dicarboxylic acid derivative: This component provides the pyridine backbone of the Imazamox molecule. The most commonly employed precursor is 5-(methoxymethyl)-2,3-pyridinedicarboxylic acid, often used in its anhydride or dimethyl ester form to enhance reactivity.[5][6][7]

-

A chiral amino amide or its nitrile precursor: This fragment is essential for constructing the imidazolinone ring. The specific compound used is (±)-2-amino-2,3-dimethylbutyramide or its corresponding nitrile, 2-amino-2,3-dimethylbutyronitrile.[5][8][9]

The overall synthetic pathway can be visualized as the acylation of the amino group of the butyramide derivative by the pyridine dicarboxylic acid anhydride, followed by an intramolecular cyclization and dehydration to form the stable imidazolinone ring.[1][5]

Key Intermediates and their Preparation

5-(Methoxymethyl)-2,3-pyridinedicarboxylic Acid Anhydride

This is the cornerstone intermediate for the pyridine portion of Imazamox. Its synthesis begins with the preparation of 5-(methoxymethyl)-2,3-pyridinedicarboxylate from more readily available starting materials.[5] A common route involves the reaction of 1-amino-1,2-ethylenedicarboxylic acid esters with methoxymethacrolein.[10] The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid.

The crucial step for activating this intermediate for the subsequent coupling reaction is its conversion to the cyclic anhydride. This is typically achieved by treating 5-(methoxymethyl)-2,3-pyridinedicarboxylic acid with a dehydrating agent, such as acetic anhydride.[5][6] The formation of the anhydride significantly increases the electrophilicity of the carbonyl carbons, making them susceptible to nucleophilic attack by the amino group of the second key intermediate.

(±)-2-Amino-2,3-dimethylbutyramide

This chiral building block forms the imidazolinone ring. A common method for its synthesis is through the Strecker reaction, which involves the treatment of 3-methyl-2-butanone with an ammonia source (like ammonium chloride) and a cyanide source (such as sodium cyanide) to produce 2-amino-2,3-dimethylbutyronitrile.[5] Subsequent hydrolysis of the nitrile group, often under acidic or basic conditions, yields the desired 2-amino-2,3-dimethylbutyramide.[6]

The Core Synthesis of Imazamox: A Step-by-Step Mechanistic Look

The industrial synthesis of Imazamox typically proceeds through a one-pot reaction where the two key intermediates are condensed in the presence of a base.[6]

Condensation and Cyclization

The reaction is generally carried out by reacting 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester with (±)-2-amino-2,3-dimethylbutyramide in a suitable solvent like toluene or xylene.[6] A strong base, such as sodium or potassium tert-butoxide, is essential to facilitate the reaction.[6]

The reaction mechanism can be described as follows:

-

Deprotonation: The base deprotonates the primary amino group of 2-amino-2,3-dimethylbutyramide, increasing its nucleophilicity.

-

Nucleophilic Acyl Substitution: The resulting amide anion attacks one of the carbonyl groups of the 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester.

-

Intramolecular Cyclization: The newly formed amide then undergoes an intramolecular cyclization by attacking the second ester group on the pyridine ring, leading to a tetrahedral intermediate.

-

Dehydration: This intermediate then eliminates a molecule of methanol to form the imidazolinone ring, resulting in the salt of Imazamox.

The overall reaction is a condensation-cyclization cascade that efficiently constructs the core structure of Imazamox.

Caption: Figure 1: Convergent Synthesis of Imazamox

Product Isolation and Purification

The immediate product of the cyclization reaction is the salt of Imazamox (e.g., sodium or potassium salt), which is soluble in the aqueous phase after a water wash of the reaction mixture.[6] To isolate the final product, the aqueous solution of the Imazamox salt is acidified with a mineral acid like hydrochloric or sulfuric acid to a pH of approximately 3.[6] This protonates the carboxylate group, causing the free acid form of Imazamox to precipitate out of the solution. The precipitated solid is then collected by filtration, washed with water to remove any remaining salts, and dried to yield the final product.[6]

Process Optimization and Industrial Considerations

For large-scale industrial production, several factors are critical for ensuring high yield, purity, and cost-effectiveness.

| Parameter | Consideration | Typical Conditions |

| Solvent | Anhydrous conditions are often preferred to prevent hydrolysis of the anhydride intermediate and the base. Toluene and xylene are commonly used due to their suitable boiling points and ability to remove water azeotropically.[6] | Toluene, Xylene |

| Base | A strong, non-nucleophilic base is required to deprotonate the amino amide without competing in the reaction. Sodium and potassium tert-butoxide are effective choices.[6] | Sodium tert-butoxide, Potassium tert-butoxide |

| Temperature | The reaction is typically carried out at elevated temperatures to drive the condensation and cyclization to completion. | Heating under reflux |

| Moisture Control | The removal of moisture is crucial for the efficiency of the reaction. This is often achieved by azeotropic distillation prior to the addition of the base.[6] | Azeotropic distillation |

| Purification | In some patented procedures, the aqueous solution of the Imazamox salt is treated with activated carbon to remove colored impurities before acidification.[6] | Activated carbon treatment |

Conclusion

The synthesis of Imazamox is a well-established and efficient process that relies on the convergent coupling of a pyridine dicarboxylic acid derivative and a chiral amino amide. The key transformation involves a base-mediated condensation followed by an intramolecular cyclization to form the herbicidally active imidazolinone ring system. Understanding the underlying reaction mechanisms and the critical process parameters is essential for the successful and scalable production of this important agrochemical. The synthesis is a testament to the power of strategic organic synthesis in providing solutions for modern agriculture.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-2,3-dimethylbutyramide in Modern Herbicide Production. Available from: [Link]

-

Du, M. (2011). Study on the Synthesis of Imazamox (Master's thesis, East China University of Science and Technology). Available from: [Link]

- RU2707043C1 - Method of producing imazamox herbicide - Google Patents.

-

PubChem. Imazamox. National Institutes of Health. Available from: [Link]

- WO2020126578A1 - Herbicidal combinations - Google Patents.

-

AERU, University of Hertfordshire. Imazamox (Ref: BAS 720H). Available from: [Link]

-

WIPO Patentscope. 0002707043 METHOD OF PRODUCING IMAZAMOX HERBICIDE. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Synthesis Applications of 2-Amino-2,3-dimethylbutyramide. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-(Methoxymethyl)pyridine-2,3-dicarboxylic Acid in Modern Herbicides. Available from: [Link]

- EP2787814B1 - Methods of controlling undesirable vegetation with imazamox and adjuvants in herbicide resistant crop plants - Google Patents.

-

Mass.gov. Imazamox. Available from: [Link]

- EP2373623B1 - Process for manufacturing substituted 5-methoxymethylpyridine-2,3-dicarboxylic acid derivatives - Google Patents.

-